molecular formula C9H8ClN3O B7939086 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine

5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B7939086
M. Wt: 209.63 g/mol
InChI Key: LDTKWQDVIXEXNI-UHFFFAOYSA-N
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Description

5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H8ClN3O. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a furan-2-ylmethyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with furan-2-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine is unique due to the presence of both the chlorine-substituted pyrimidine ring and the furan-2-ylmethyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity .

Properties

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-4-11-9(12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTKWQDVIXEXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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